Pentaphenyldisilane
Description
Properties
Molecular Formula |
C30H25Si2 |
|---|---|
Molecular Weight |
441.7 g/mol |
InChI |
InChI=1S/C30H25Si2/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
InChI Key |
VOTIRIZWWXHHII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Contextualization Within Disilane and Oligosilane Chemistry
Pentaphenyldisilane is an organosilicon compound that holds a significant position within the broader fields of disilane (B73854) and oligosilane chemistry. iupac.orgchemrxiv.orgosti.gov Disilanes are compounds containing a silicon-silicon single bond, and oligosilanes are their longer-chain analogues. nih.gov These compounds are of considerable interest due to the unique electronic and structural properties imparted by the Si-Si bond, which is electronically more akin to a C=C double bond than a C-C single bond, featuring a high-lying highest occupied molecular orbital (HOMO). nih.gov This characteristic leads to phenomena such as σ-electron delocalization and σ–π conjugation, making them intriguing for applications in materials science. nih.gov
The synthesis of disilanes and oligosilanes has traditionally been challenging, often requiring harsh conditions. chemrxiv.org However, modern electrochemical strategies are being developed to facilitate their synthesis from readily available chlorosilanes under milder conditions. chemrxiv.orgosti.gov this compound itself has been synthesized through various routes, including the reaction of chlorothis compound with lithium diorganophosphides and the deprotonation of diphenylsilane (B1312307) with silyllithium agents. researchgate.netchemrxiv.org It has also been observed as a byproduct in the thermal decomposition of bis(triphenylsilyl)mercury. researchgate.net The structure of this compound has been a subject of study, confirming its place within the family of structurally characterized oligosilanes. uni-muenchen.de
Significance of Phenyl Substitution in Organosilicon Frameworks
The presence of phenyl (C₆H₅) groups as substituents on an organosilicon framework, as seen in pentaphenyldisilane, has a profound impact on the compound's properties and reactivity. Phenyl substitution can stabilize reactive intermediates and influence the electronic characteristics of the molecule. iupac.org For instance, the phenyl group's ability to stabilize a negative charge is a key factor in certain anionic rearrangements of organosilicon compounds. iupac.org
In the context of disilanes, phenyl substitution contributes to the steric bulk around the silicon atoms, which can affect bond lengths and angles. This steric hindrance can also influence the compound's reactivity; for example, in reactions involving the cleavage of Si-phenyl bonds, typically a maximum of two out of three phenyl groups per silicon atom can be cleaved under certain conditions. researchgate.net The interaction between the σ-orbitals of the Si-Si bond and the π-orbitals of the phenyl rings can lead to interesting photophysical properties. nih.gov Irradiation of phenyl-substituted disilanes can lead to the formation of silyl (B83357) radicals, a process that is influenced by the solvent and the specific substitution pattern. researchgate.net Furthermore, the nature of substituents like phenyl groups affects the coordination chemistry of silicon, influencing the stability of hypercoordinated silicon species. open.ac.uk
Fundamental Research Questions and Objectives for Pentaphenyldisilane Studies
Research involving pentaphenyldisilane is driven by several fundamental questions and objectives aimed at understanding its chemical behavior and exploring its potential applications. medicineslearningportal.orgnih.govresearchmate.netgradcoach.commwediting.com A primary objective is often the development of new and more efficient synthetic routes to this compound and its derivatives. researchgate.net This includes exploring novel reagents and reaction conditions to improve yields and reduce the use of hazardous materials. researchgate.net
Another key research area focuses on the reactivity of this compound. medicineslearningportal.orgnih.govresearchmate.netgradcoach.commwediting.com Studies investigate its behavior in various chemical transformations, such as cleavage reactions with reagents like hydrogen bromide, to form other functionalized organosilicon compounds. researchgate.net Understanding the mechanisms of these reactions, including the role of intermediates like silyl (B83357) radicals, is a significant objective. researchgate.net
Furthermore, the investigation of the photophysical and photochemical properties of this compound is a crucial research goal. medicineslearningportal.orgnih.govresearchmate.netgradcoach.commwediting.com This involves studying how the molecule interacts with light, including processes like photoinduced electron transfer and the generation of reactive intermediates. researchgate.netnih.gov The ultimate aim of this research is to harness these properties for applications in areas such as materials science, where the unique electronic structure of phenyl-substituted oligosilanes can be exploited. nih.gov
Advanced Spectroscopic Characterization Methodologies for Pentaphenyldisilane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise structure of molecules in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms within the pentaphenyldisilane molecule.
¹H NMR spectroscopy provides information on the hydrogen atoms within a molecule. For this compound (Ph₃Si-SiPh₂H), the spectrum is characterized by two main regions corresponding to the aromatic protons of the phenyl groups and the single proton attached directly to a silicon atom (the silyl (B83357) hydride).
The 25 aromatic protons on the five phenyl rings are not chemically equivalent due to their different spatial environments. Protons on the triphenylsilyl (–SiPh₃) moiety experience a different electronic environment than those on the diphenylsilyl (–SiPh₂H) group. Furthermore, within each phenyl ring, the ortho, meta, and para protons are distinct. This leads to a complex, overlapping multiplet signal in the aromatic region of the spectrum, typically observed between δ 7.0 and 8.0 ppm. oregonstate.edulibretexts.org
The silyl hydride proton (Si-H) gives rise to a distinct signal that is significantly shifted upfield compared to the aromatic protons. Its chemical shift is influenced by the electropositive nature of silicon. This proton typically appears as a singlet, as there are no adjacent protons to cause spin-spin coupling, although long-range coupling to the phenyl protons can sometimes cause slight broadening.
| Proton Type | Number of Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic (C₆H₅) | 25 | 7.0 - 8.0 | Multiplet (m) |
| Silyl Hydride (Si-H) | 1 | 4.5 - 5.5 | Singlet (s) |
| Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at δ 0.0 ppm. Data are representative and based on typical values for phenylsilane (B129415) compounds. |
¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In proton-decoupled ¹³C NMR spectra, each chemically non-equivalent carbon atom typically gives a single peak, simplifying the spectrum and allowing for the identification of all unique carbon environments. libretexts.org
For this compound, the spectrum is dominated by signals from the aromatic carbons, which typically resonate in the δ 110-150 ppm range. oregonstate.eduyoutube.com The five phenyl groups give rise to several distinct signals. The carbons of the phenyl rings on the –SiPh₃ group are in a different environment from those on the –SiPh₂H group. Within each set of rings, four distinct signals are expected:
Ipso-carbon: The carbon atom directly attached to the silicon.
Ortho-carbons: The two carbons adjacent to the ipso-carbon.
Meta-carbons: The two carbons two bonds away from the ipso-carbon.
Para-carbon: The carbon atom opposite the ipso-carbon.
This results in a total of eight expected signals in the aromatic region of the ¹³C NMR spectrum. The exact chemical shifts are sensitive to the electronic effects of the silyl substituents.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | 128 - 140 |
| Note: The chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.0 ppm. Data are representative and based on typical values for phenylsilane compounds. |
²⁹Si NMR is a highly specific technique for characterizing organosilicon compounds, as it directly probes the silicon nuclei. The ²⁹Si isotope has a spin of 1/2, but its low natural abundance (4.7%) and smaller gyromagnetic ratio mean that spectra often require longer acquisition times.
A key feature of ²⁹Si NMR is its very wide range of chemical shifts, making the technique extremely sensitive to the electronic and steric environment around the silicon atom. In this compound, there are two chemically non-equivalent silicon atoms: one in the triphenylsilyl (–SiPh₃) group and one in the diphenylsilyl (–SiPh₂H) group. Consequently, the ²⁹Si NMR spectrum is expected to show two distinct resonance signals. The silicon atom bonded to the hydrogen (in the –SiPh₂H group) will have a different chemical shift from the silicon atom bonded only to phenyl groups and the other silicon atom. These signals for tetracoordinated silicon atoms in disilanes typically appear in the upfield region of the spectrum.
Two-dimensional (2D) NMR techniques are powerful tools for mapping the connectivity between atoms. The Homonuclear Correlation Spectroscopy (COSY) experiment is particularly useful for establishing proton-proton (¹H-¹H) coupling relationships.
In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both the horizontal and vertical axes. The diagonal of the spectrum shows the peaks from the 1D spectrum. The crucial information is contained in the off-diagonal peaks, known as cross-peaks. A cross-peak at the intersection of two different proton signals indicates that those two protons are spin-coupled, which typically occurs when they are on adjacent atoms (three-bond coupling).
For this compound, a COSY experiment would be invaluable for assigning the complex, overlapping signals in the aromatic region. It would reveal correlations between adjacent protons on the phenyl rings. For a given phenyl ring, cross-peaks would be observed between:
The ortho protons and the meta protons.
The meta protons and the para proton.
By tracing these connectivity pathways, it is possible to confirm the structure of the phenyl groups and differentiate between the signals arising from the ortho, meta, and para positions, which is often impossible from the 1D ¹H NMR spectrum alone.
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. gelest.com It is an excellent technique for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies.
The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key structural features: the silicon-phenyl (Si-Ph) bonds, the silicon-hydride (Si-H) bond, and the silicon-silicon (Si-Si) bond.
Silicon-Phenyl (Si-Ph) Vibrations: The phenyl groups give rise to several distinct bands. Aromatic C-H stretching vibrations are typically observed as sharp peaks above 3000 cm⁻¹. In-plane C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. A particularly strong and sharp band around 1430 cm⁻¹ is characteristic of a phenyl group attached to a silicon atom. gelest.com Strong bands in the 700-740 cm⁻¹ range are due to C-H out-of-plane bending.
Silicon-Hydride (Si-H) Vibration: The stretching vibration of the Si-H bond gives rise to a strong, sharp absorption band in the 2100-2200 cm⁻¹ region. escholarship.org This peak is highly diagnostic for the presence of a silyl hydride.
Silicon-Silicon (Si-Si) Vibration: The stretching vibration of the Si-Si bond is a key feature of the disilane (B73854) backbone. However, because the Si-Si bond is nonpolar, its stretching vibration causes a very small or zero change in the molecular dipole moment. Consequently, the Si-Si stretch is typically very weak or completely absent (IR-inactive) in the infrared spectrum. northwestern.edu This vibrational mode is, however, highly polarizable and therefore strongly Raman active . In Raman spectroscopy, the Si-Si stretch gives rise to a characteristic strong signal, often observed in the 400-520 cm⁻¹ region. northwestern.eduresearchgate.net
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity | Notes |
| C-H Stretch | Aromatic | 3050 - 3070 | Medium | |
| Si-H Stretch | Silyl Hydride | 2100 - 2200 | Strong, Sharp | |
| C=C Stretch | Aromatic Ring | ~1590 | Medium | |
| C=C Stretch (Si-Ph) | Aromatic Ring | ~1430 | Strong, Sharp | Diagnostic for Si-Ph |
| Si-Ph Stretch | Silicon-Phenyl | ~1110 | Strong | |
| C-H Out-of-Plane Bend | Aromatic | 700 - 740 | Strong | |
| Si-Si Stretch | Disilane | 400 - 520 | Very Weak / Inactive | Strongly Raman Active northwestern.edu |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for probing the electronic transitions within a molecule. shu.ac.uk When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. pharmatutor.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uk In the context of this compound, UV-Vis spectroscopy provides valuable insights into the electronic properties arising from the silicon-silicon bond and the attached phenyl groups.
Investigation of Chromophoric Metal-Metal Linkages
The silicon-silicon single bond in this compound acts as a chromophore. acs.org While saturated alkanes exhibit σ → σ* transitions at very high energies (typically below 200 nm), the presence of the Si-Si bond in disilanes leads to absorptions at remarkably lower energies. acs.orgwikipedia.org This phenomenon is attributed to the electropositive character of silicon, which results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The absorption of UV radiation excites an electron from the σ bonding orbital of the Si-Si bond to the corresponding σ* antibonding orbital (a σ → σ* transition). wikipedia.org The energy of this transition is sensitive to the substituents on the silicon atoms.
Analysis of π-π Electronic Transitions*
The phenyl groups in this compound introduce additional electronic transitions, specifically π → π* transitions, which are characteristic of aromatic systems. wikipedia.org These transitions involve the excitation of electrons from the π bonding orbitals of the benzene (B151609) rings to the π* antibonding orbitals. wikipedia.org Benzene itself exhibits three aromatic π → π* transitions: two E-bands around 180 and 200 nm, and a B-band at approximately 255 nm. wikipedia.org
In aryl-substituted polysilanes, electronic interactions between the silicon backbone and the aryl substituents can occur. acs.org The π-electron system of the phenyl group can interact with the σ-electrons of the Si-Si bond, a phenomenon known as σ-π conjugation. This interaction can lead to shifts in the absorption wavelengths of both the σ → σ* and π → π* transitions compared to the isolated chromophores. The extent of this conjugation and its effect on the UV-Vis spectrum depends on the conformation of the molecule, specifically the dihedral angle between the phenyl rings and the Si-Si bond.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In the context of this compound, electron ionization (EI) mass spectrometry can be used to determine the molecular weight and to deduce structural information from the fragmentation patterns. uvic.ca When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+), which can then undergo fragmentation to produce smaller, characteristic ions. libretexts.org
The fragmentation of organosilicon compounds often involves the cleavage of silicon-silicon and silicon-carbon bonds. For phenyl-substituted silanes, fragmentation can also involve the loss of phenyl groups or rearrangements. cdnsciencepub.com While a specific mass spectrum for this compound is not detailed in the provided search results, general fragmentation patterns for related compounds can provide insight. For instance, in the mass spectra of compounds containing dimethyl(phenyl)silyl groups, unusual ion peaks can sometimes be observed due to reactions with residual water in the instrument. researchgate.net
A hypothetical fragmentation pattern for this compound (C30H26Si2) would likely show a prominent molecular ion peak. Subsequent fragmentation could involve the loss of phenyl radicals (•C6H5), leading to ions such as [M - C6H5]+. Cleavage of the Si-Si bond would also be a probable fragmentation pathway. The analysis of these fragmentation patterns allows for the confirmation of the molecular structure.
Raman Spectroscopy for Complementary Vibrational and Structural Insights
Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. jkps.or.kr It is based on the inelastic scattering of monochromatic light, known as the Raman effect. upenn.edu A molecule is Raman active if its polarizability changes during a vibration. upenn.edu This technique is particularly useful for studying the vibrations of non-polar bonds, such as the Si-Si bond in this compound.
The Raman spectrum of this compound would be expected to show characteristic bands corresponding to the vibrational modes of the Si-Si bond, Si-C bonds, and the phenyl rings. The Si-Si stretching vibration in polysilanes typically appears in the low-frequency region of the Raman spectrum. escholarship.orgaps.org For diphenylsilane (B1312307), an intense Raman line is observed that is associated with the Si-H2 vibration, which is attributed to the displacement of the relatively large electron cloud of silicon. jkps.or.kr Similarly, the Si-Si bond in this compound is expected to give rise to a distinct Raman signal.
The phenyl groups will also exhibit characteristic Raman bands. For example, in diphenylsilane, the ring puckering and SiH2 bending vibrations are involved in the most intense Raman line at 999 cm-1. jkps.or.kr The displacement of the π-electron cloud in the phenyl rings results in intense Raman lines. jkps.or.kr The following table summarizes some expected Raman active modes for this compound based on data for related compounds.
| Vibrational Mode | Expected Wavenumber Range (cm-1) | Reference Compound(s) |
|---|---|---|
| Si-Si Stretch | ~400 - 500 | Polysilanes escholarship.orgaps.org |
| Si-Phenyl Stretch | ~1100 - 1200 | Diphenylsilane jkps.or.kr |
| Phenyl Ring Puckering | ~1000 | Diphenylsilane jkps.or.kr |
| Phenyl C-H Stretch | ~3000 - 3100 | General Aromatic Compounds |
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction (XRD) is the primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, it is possible to determine the positions of individual atoms, bond lengths, bond angles, and other structural parameters. wikipedia.org For a molecule like this compound, single-crystal X-ray diffraction would provide definitive information about its solid-state structure. mdpi.com
The process involves growing a suitable single crystal of the compound, which is then mounted in a diffractometer. wikipedia.org The crystal is rotated in a beam of monochromatic X-rays, and the intensities and positions of the diffracted beams are measured. wikipedia.org This data is then used to calculate an electron density map of the unit cell, from which the atomic positions can be determined. wikipedia.org
While the specific crystal structure of this compound is not provided in the search results, the crystal structure of the related compound chloropentaphenyldisiloxane has been determined. mdpi.com This analysis revealed a monoclinic crystal system with the space group P21/n. mdpi.com The intramolecular bond parameters of the Si-O-Si backbone were determined with high precision. mdpi.com A similar level of detail could be expected from an X-ray diffraction study of this compound.
Determination of Silicon Chain Conformations and Torsion Angles
A key piece of information that can be obtained from X-ray diffraction is the conformation of the molecule in the solid state. researchgate.net For this compound, this would include the conformation of the silicon chain and the torsion angles associated with it. The torsion angle, or dihedral angle, describes the relative orientation of different parts of a molecule around a chemical bond. proteinstructures.com
The conformation of the side chains, in this case, the phenyl groups, is also determined. expasy.org The torsion angles describing the rotation of the phenyl groups around the Si-C bonds would reveal their orientation relative to the silicon backbone. These conformational details are important as they influence the intermolecular interactions within the crystal and can also affect the electronic properties of the molecule, such as the degree of σ-π conjugation.
Theoretical and Computational Studies on Pentaphenyldisilane
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the properties of molecules. mdpi.com These computational methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular geometries, energetics, and spectroscopic characteristics. mdpi.com For a molecule like pentaphenyldisilane, a variety of sophisticated techniques would be utilized to gain a comprehensive understanding of its behavior at the atomic and molecular level.
Density Functional Theory (DFT) for Ground State Geometries and Energetics
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for studying the ground-state properties of molecules. mdpi.com It offers a balance between computational cost and accuracy, making it suitable for systems as large as this compound. DFT calculations are centered on the principle that the energy of a system can be determined from its electron density.
A crucial first step in any computational study is the determination of the molecule's most stable three-dimensional structure. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a flexible molecule like this compound, with multiple phenyl rings, this process also involves a conformational analysis to identify the various possible spatial arrangements (conformers) and their relative energies. This analysis is vital as the molecular conformation can significantly influence its physical and chemical properties.
Table 1: Representative Theoretical Bond Parameters
| Parameter | Theoretical Value (Exemplary) |
| Si-Si Bond Length | ~2.3 - 2.4 Å |
| Si-C (phenyl) Bond Length | ~1.85 - 1.90 Å |
| C-C (phenyl) Bond Length | ~1.39 - 1.41 Å |
| Si-Si-C Bond Angle | ~109° - 112° |
| Dihedral Angles (Phenyl Rings) | Varies with conformation |
Note: The values in this table are illustrative and represent typical ranges for similar phenyl-substituted silanes. Actual calculated values for this compound would be determined through specific DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and electronic stability of the molecule. nih.gov A smaller gap generally suggests higher reactivity. nih.gov For phenyl-substituted oligosilanes, the HOMO-LUMO gap is influenced by the extent of σ-conjugation along the silicon backbone and the interaction with the π-systems of the phenyl rings. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) - Exemplary |
| HOMO | -5.5 to -6.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Note: These energy values are hypothetical and serve to illustrate the type of data obtained from DFT calculations. The actual values for this compound would depend on the chosen DFT functional and basis set.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra
While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension for studying electronic excited states. mdpi.com TD-DFT is widely used to simulate and interpret ultraviolet-visible (UV-Vis) absorption spectra. mdpi.com The calculations provide information about the energies of electronic transitions, the corresponding absorption wavelengths, and the intensities of these transitions (oscillator strengths). nih.gov For phenylated oligosilanes, the UV-Vis spectra are characterized by transitions involving the σ-electrons of the Si-Si backbone and the π-electrons of the phenyl rings. researchgate.net TD-DFT can help to elucidate the nature of these transitions, such as whether they are localized on the silicon backbone, the phenyl rings, or involve charge transfer between these moieties.
Table 3: Simulated UV-Vis Absorption Data (Hypothetical)
| Transition | Wavelength (nm) | Oscillator Strength |
| S₀ → S₁ | ~280 | 0.15 |
| S₀ → S₂ | ~250 | 0.85 |
| S₀ → S₃ | ~230 | 0.30 |
Note: This table presents a hypothetical set of TD-DFT results for this compound to illustrate the expected output. The actual absorption maxima and intensities would be determined by specific TD-DFT calculations.
Electronic Structure Methods for Chemical Bonding Analysis
To gain deeper insights into the nature of chemical bonds within this compound, various electronic structure analysis methods can be applied to the results of DFT calculations. Techniques such as Natural Bond Orbital (NBO) analysis can be used to investigate the hybridization of atomic orbitals, the nature of the Si-Si and Si-C bonds (e.g., their covalent and ionic character), and any potential delocalization of electrons. Other methods, like the Quantum Theory of Atoms in Molecules (QTAIM), analyze the topology of the electron density to characterize bond paths and interatomic interactions. These analyses provide a detailed and quantitative picture of the chemical bonding, going beyond simple Lewis structures.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules at an atomic level. mdpi.comresearchgate.net This computational method simulates the physical movements of atoms and molecules, providing insights into conformational changes and structural dynamics over time. researchgate.netresearchgate.net For a molecule like this compound, MD simulations could provide valuable information on the flexibility of its silicon skeleton and the rotational dynamics of its five phenyl groups. However, a thorough search of existing research reveals no specific studies that have applied MD simulations to this compound.
The conformational dynamics of this compound, particularly the rotation of its phenyl groups and the flexibility of the Si-Si bond, are critical to understanding its physical and chemical properties. Computational studies on similar molecules, such as those with phenyl group rotations, have utilized methods like Density Functional Theory (DFT) to calculate rotational energy barriers. nih.govnih.govbiomedres.us These studies indicate that the steric and electronic effects of substituents can significantly influence the energy landscape of such rotations. researchgate.net In the absence of specific simulations for this compound, one can only hypothesize that the bulky phenyl groups would lead to a complex conformational landscape with multiple local energy minima corresponding to different arrangements of these groups.
A potential energy surface (PES) is a mathematical representation of a system's energy as a function of its geometry and is fundamental to understanding chemical reactions and molecular stability. researchgate.netyoutube.com The exploration of the PES for this compound would involve calculating the energy of the molecule at various conformations to identify stable isomers, transition states, and the energy barriers between them. nih.gov While DFT is a common method for mapping PES, researchgate.netchemrxiv.org no such studies specifically targeting this compound have been published. The complexity of a molecule with numerous rotational degrees of freedom, like this compound, makes a comprehensive exploration of its PES a computationally intensive task.
Computational Catalysis and Reaction Mechanism Elucidation
Computational catalysis uses theoretical methods to model and understand catalytic processes at a molecular level, providing insights into reaction mechanisms, identifying key intermediates and transition states, and predicting reactivity and selectivity. researchgate.netmdpi.com Such studies are crucial for designing new catalysts and optimizing reaction conditions.
Transition state theory is a cornerstone of understanding reaction rates and mechanisms. nih.gov The identification of transition states—the highest energy point along a reaction coordinate—and reaction intermediates is essential for elucidating a reaction pathway. mdpi.comresearchgate.net While one study mentions the free-radical reaction of this compound with diaryldisulfides, it focuses on kinetics rather than a detailed computational analysis of the transition states and intermediates involved. researchgate.net
Simulating reaction pathways, such as those involving free radicals, can provide a step-by-step understanding of how reactants are converted into products. mdpi.comnih.govresearchgate.net For this compound, this could involve modeling the homolytic cleavage of the Si-H bond to form a silyl (B83357) radical and subsequent reactions. DFT calculations are a common tool for investigating the mechanisms of free-radical reactions. mdpi.com However, no specific computational simulations of the reaction pathways of this compound have been reported in the literature.
Computational chemistry can predict the reactivity and selectivity of chemical reactions by analyzing the electronic structure of reactants and the energy profiles of different reaction pathways. mdpi.com For this compound, this could involve predicting the most likely sites for radical attack or the regioselectivity of its reactions. Without specific computational studies, any predictions regarding the reactivity and selectivity of this compound would be purely speculative and lack a firm scientific basis.
Application of Machine Learning and Artificial Intelligence in Materials Design
Machine learning models can be trained on large datasets of known molecules and their computed or experimentally determined properties. aps.orgnih.govarxiv.org Once trained, these models can rapidly predict the properties of new, hypothetical molecules, bypassing the need for time-consuming and computationally expensive quantum chemical calculations for every candidate. This high-throughput virtual screening allows for the exploration of vast chemical spaces to identify promising materials.
For organosilanes, ML models could be developed to predict key electronic properties such as the HOMO-LUMO gap, ionization potential, and electron affinity based on the molecular structure. The input to these models can be various forms of molecular representations, from simple descriptors to complex graph-based representations of the molecular structure.
Research on Derivatives and Analogues of Pentaphenyldisilane
Structure-Reactivity and Structure-Functionality Relationships in Pentaorganyldisilanes
The reactivity and functionality of pentaorganyldisilanes, such as pentaphenyldisilane, are intrinsically linked to their molecular structure. Key to this relationship is the nature of the organic substituents and the inherent properties of the silicon-silicon (Si-Si) bond.
The presence of five phenyl groups in this compound significantly influences its electronic and steric properties. The phenyl groups, being more electronegative than silicon, create a polar character in the silicon-carbon bonds. researchgate.net This electronic interaction, often referred to as σ-π conjugation, involves the delocalization of electrons between the Si-Si σ-bonds and the π-systems of the phenyl rings. researchgate.net This conjugation has a profound effect on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net The introduction of phenyl substituents tends to lower the LUMO level of disilanes with only a slight modification of the HOMO level. researchgate.net This alteration in frontier orbital energies directly impacts the material's potential for use in electronic devices, for instance, as hole-blocking materials in electroluminescent devices. researchgate.net
The steric bulk of the numerous phenyl groups also plays a crucial role in the reactivity of this compound. These bulky substituents can sterically hinder the approach of reagents to the Si-Si bond, thereby influencing the kinetics of its reactions. The spatial arrangement of these groups determines the conformational preferences of the molecule, which in turn affects the degree of σ-bond electron delocalization. organic-chemistry.org For effective delocalization, a transoid or anti-periplanar conformation of the silicon backbone is generally required. organic-chemistry.org
The reactivity of the Si-Si bond in pentaorganyldisilanes is a focal point of study. This bond is susceptible to cleavage by various reagents, including electrophiles. The ease of this cleavage is influenced by the substituents on the silicon atoms. Electron-donating groups tend to stabilize any positive charge that develops on the silicon atom during an electrophilic attack, thus facilitating the reaction. Conversely, electron-withdrawing groups can have a destabilizing effect. In the context of this compound, the phenyl groups exhibit a combination of inductive electron-withdrawing effects and resonance effects that can either donate or withdraw electron density, leading to a nuanced reactivity profile.
The relationship between structure and functionality is also evident in the photophysical properties of these compounds. Aryldisilanes are known to exhibit interesting photoluminescence behavior. unacademy.com The σ-π conjugation allows for electronic transitions that are observed in the UV-Vis spectrum. The position and intensity of these absorption bands are sensitive to the number and nature of the aryl substituents, providing a direct link between molecular structure and optical properties. nih.govwikipedia.org
| Compound | Substitution Pattern | Key Structural Feature | Observed Effect on Functionality | Reference |
|---|---|---|---|---|
| Hexamethyldisilane (B74624) | Per-methylated | No π-conjugation | High LUMO energy level. | researchgate.net |
| Phenyl-substituted disilanes | Increasing number of phenyl groups | σ-π conjugation | Increased phase-transition temperature; Lowered LUMO energy levels. | researchgate.net |
| Aryldisilanes | Aryl groups on silicon | Potential for charge-transfer (CT) states | Dual fluorescence, with the aryl moiety acting as an acceptor and the disilanyl (B1231035) moiety as a donor. | unacademy.com |
Synthesis and Characterization of Substituted Pentaphenyldisilanes (e.g., Chlorothis compound)
The synthesis of substituted pentaphenyldisilanes allows for the fine-tuning of their chemical and physical properties. Chlorothis compound is a key intermediate, providing a reactive site for the introduction of a wide array of functional groups.
A common route to chlorothis compound involves the selective cleavage of a Si-phenyl bond in hexaphenyldisilane (B72473). However, a more targeted approach starts from triphenylchlorosilane. One developed synthetic pathway involves the reaction of triphenylchlorosilane with lithium to form triphenylsilyllithium, which is then coupled with dichlorodiphenylsilane. This method, however, can be hazardous. A less hazardous synthetic pathway to chlorothis compound has been developed, which serves as a starting point for further derivatization. researchgate.netuu.nl
Another synthetic strategy involves the use of organolithium reagents. masterorganicchemistry.comvedantu.com These highly reactive compounds can act as powerful nucleophiles to displace a leaving group on a silicon atom. For instance, the reaction of an appropriate silyl (B83357) halide with a phenyl lithium reagent can be used to construct the pentaphenylsilyl framework. The preparation of organolithium reagents themselves can be achieved through methods like metal-halogen exchange or the deprotonation of an acidic hydrogen. masterorganicchemistry.comnih.gov
Once synthesized, these substituted pentaphenyldisilanes are rigorously characterized to confirm their structure and purity. A combination of spectroscopic techniques is typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information about the protons in the phenyl groups. ¹³C NMR helps to identify the carbon skeleton. Of particular importance is ²⁹Si NMR, which gives direct insight into the chemical environment of the silicon atoms. The chemical shifts in ²⁹Si NMR are sensitive to the substituents on the silicon, allowing for clear differentiation between the SiPh₃ and SiPh₂Cl moieties in chlorothis compound, for example. researchgate.net
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the characteristic bond vibrations within the molecule. For instance, the Si-Cl stretching frequency in chlorothis compound would be a key diagnostic peak in its IR or Raman spectrum. researchgate.net
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
Melting Point Determination: The melting point is a physical constant that serves as an indicator of the purity of the solid compound. researchgate.net
Single Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides the definitive solid-state structure of the molecule, including precise bond lengths and angles. uu.nl
| Derivative | Synthetic Precursor(s) | Key Characterization Technique(s) | Notable Finding | Reference |
|---|---|---|---|---|
| Chlorothis compound | Not specified in abstract, but mentioned as starting material. | IR, Raman, ³¹P NMR, ²⁹Si NMR, ¹H NMR, Melting Point, Single Crystal X-ray Analysis | A new, less hazardous synthetic pathway has been developed. | researchgate.netuu.nl |
| (Diphenylphosphanyl)this compound | Chlorothis compound, Lithium diphenylphosphide | IR, Raman, ³¹P NMR, ²⁹Si NMR, ¹H NMR, Melting Point | Successful synthesis of a new diorganophosphanyldisilane. | researchgate.netuu.nl |
| (Di-isopropylphosphanyl)this compound | Chlorothis compound, Lithium di-isopropylphosphide | IR, Raman, ³¹P NMR, ²⁹Si NMR, ¹H NMR, Melting Point | Successful synthesis of a new diorganophosphanyldisilane. | researchgate.netuu.nl |
Exploration of Silicon-Mercury Derivatives and Their Utility in Organic Synthesis
The exploration of organometallic compounds containing a silicon-mercury (Si-Hg) bond has revealed their potential as versatile reagents in organic synthesis. While direct synthesis of a this compound-mercury derivative is not extensively documented, the general reactivity of arylsilanes and the known reactions of mercury compounds allow for a reasoned exploration of this area.
The synthesis of silyl-mercury compounds can be achieved through several routes. One common method involves the reaction of a silyl halide with a mercury source, such as sodium amalgam. ucalgary.ca For example, bis(trimethylsilyl)mercury is prepared from trimethylsilyl (B98337) bromide and sodium amalgam. ucalgary.ca Another approach is the reaction of a silyllithium species with a mercury(II) salt. Given the accessibility of pentaphenyldisilyl lithium (from the reaction of this compound with a strong base or from hexaphenyldisilane with lithium), a plausible route to bis(pentaphenyldisilyl)mercury would be its reaction with a mercury(II) halide like mercury(II) chloride.
A key reaction for the formation of silyl-mercury compounds is the insertion of a silylene into a mercury-halide bond. researchgate.net While this compound itself is not a silylene, this highlights the affinity between silicon and mercury.
The utility of silicon-mercury derivatives in organic synthesis stems from the reactivity of the Si-Hg bond. This bond can be cleaved under various conditions to generate silyl radicals or silyl anions, which are valuable intermediates. For instance, silylmercury compounds can be used in transmetalation reactions to produce other organometallic reagents, such as silyllithium compounds, in a salt-free manner. These silyllithium reagents are powerful nucleophiles used to form new carbon-silicon bonds.
Furthermore, silylmercury compounds can participate in addition reactions to unsaturated systems and in substitution reactions. The photolytic or thermal decomposition of bis(silyl)mercury compounds can generate silyl radicals, which can initiate radical polymerization or be used in other radical-mediated transformations. For example, bis(trimethylsilyl)mercury decomposes upon heating or exposure to light to yield hexamethyldisilane and elemental mercury. ucalgary.ca
The cleavage of the Si-Si bond in disilanes can also be effected by mercury salts, although this is less common than cleavage by other electrophiles. The reaction of an aryldisilane with a mercury(II) salt, such as mercury(II) acetate, could potentially lead to the insertion of mercury into the Si-Si bond or to the formation of a silylmercurial and a silyl acetate, depending on the reaction conditions. The oxymercuration reaction, which typically involves the reaction of an alkene with mercuric acetate, provides a framework for how mercury(II) species can act as powerful electrophiles. unacademy.comwikipedia.orgmasterorganicchemistry.comucalgary.ca
| Reaction Type | General Reactants | General Products | Synthetic Utility | Reference |
|---|---|---|---|---|
| Reaction with Sodium Amalgam | Arylsilyl halide, Na/Hg | Bis(arylsilyl)mercury | Source of silyl radicals or anions. | ucalgary.ca |
| Reaction with Silyllithium | Arylsilyllithium, HgX₂ | Bis(arylsilyl)mercury | Clean synthesis of silylmercurials. | |
| Transmetalation | Bis(silyl)mercury, Lithium metal | Silyllithium | Generation of salt-free silyllithium reagents. | |
| Thermal/Photolytic Decomposition | Bis(silyl)mercury | Disilane, Mercury | Source of silyl radicals for various applications. | ucalgary.ca |
Systematic Study of Oligosilane Chain Lengths and Terminal Substituents
Systematic studies on oligosilanes have been crucial in elucidating the fundamental principles that govern their electronic and photophysical properties. These studies have shown that both the length of the silicon chain and the nature of the terminal substituents have a profound impact on these properties.
The electronic properties of oligosilanes are dominated by the phenomenon of σ-conjugation, which is the delocalization of electrons along the Si-Si sigma bond framework. organic-chemistry.org As the length of the oligosilane chain increases, the extent of σ-conjugation also increases. This leads to a decrease in the HOMO-LUMO energy gap. This trend is directly observable in the UV-Vis absorption spectra of oligosilanes. The wavelength of maximum absorption (λₘₐₓ) shifts to longer wavelengths (a bathochromic shift) as the silicon chain is extended. However, this effect is not linear and tends to level off for longer chains. For very short chains like disilanes, the properties are highly sensitive to small changes in structure.
The nature of the terminal substituents also plays a critical role in modulating the properties of oligosilanes. The introduction of aryl groups, such as the phenyl groups in this compound, leads to σ-π conjugation, which further influences the electronic structure. researchgate.net Phenyl substituents generally cause a bathochromic shift in the UV absorption spectrum compared to their peralkylated counterparts. nih.govwikipedia.org This is attributed to the mixing of the Si-Si σ orbitals with the π orbitals of the aromatic rings, which lowers the energy of the electronic transitions. researchgate.net
The steric and electronic effects of the terminal substituents also influence the conformation of the oligosilane chain. organic-chemistry.org Bulky substituents can force the chain into a specific conformation, which can either enhance or disrupt σ-conjugation. An all-trans conformation of the silicon backbone is optimal for maximizing σ-conjugation, leading to the most significant red-shift in the absorption spectrum. organic-chemistry.org
In the context of this compound, it represents a short-chain oligosilane that is heavily influenced by its terminal phenyl substituents. The five phenyl groups contribute to a significant red-shift in its UV absorption compared to a simple alkyldisilane. The electronic properties of this compound are a direct consequence of the interplay between the short Si-Si chain and the extensive π-system of the phenyl rings. Studies on a series of phenyl-substituted disilanes have shown that as the number of phenyl groups increases, the thermal stability (as indicated by the phase-transition temperature) also increases, and the LUMO level is lowered, making them better candidates for hole-blocking materials in electronic devices. researchgate.net
| Oligosilane Type | Structural Variation | Effect on σ-Conjugation | Impact on UV-Vis Spectrum (λₘₐₓ) | Reference |
|---|---|---|---|---|
| Permethylated oligosilanes | Increasing chain length | Increases | Bathochromic shift (to longer wavelength) | |
| Phenyl-substituted oligosilanes | Introduction of phenyl groups | σ-π mixing enhances delocalization | Bathochromic shift compared to alkyl-substituted analogues | researchgate.netnih.govwikipedia.org |
| Oligosilanes with bulky terminal groups | Steric hindrance forcing a transoid conformation | Maximizes | Significant bathochromic shift | organic-chemistry.org |
| Oligosilanes with electron-withdrawing groups | Introduction of groups like -Cl | Lowers orbital energies | Can lead to bathochromic or hypsochromic shifts depending on the specific interaction | researchgate.net |
Future Research Directions in Pentaphenyldisilane Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of pentaphenyldisilane and related compounds often involves multi-step processes that may use hazardous reagents. A primary future objective is the development of synthetic pathways that are not only more efficient in terms of yield and purity but are also aligned with the principles of green chemistry. researchgate.net Research is focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources and less toxic solvents. researchgate.netnumberanalytics.com
A notable advancement has been the development of a less hazardous synthetic route to chlorothis compound, a key precursor for various this compound derivatives. researchgate.net Future work will likely expand on this by exploring novel catalytic systems. The use of earth-abundant metal catalysts, such as cobalt-based systems, is a promising avenue for achieving selective hydrosilylation reactions under milder conditions, which could be adapted for this compound synthesis. csic.es The goal is to create a circular economy approach where starting materials are converted into high-value silicon precursors with minimal environmental impact. csic.es
| Synthetic Approach | Traditional Methods | Emerging Sustainable Methods |
| Catalysts | Stoichiometric reagents (e.g., alkali metals) | Earth-abundant metal catalysts (e.g., Co, Zn) csic.esrsc.org |
| Solvents | Traditional organic solvents (e.g., THF) | Green solvents (e.g., water, ionic liquids) numberanalytics.comrsc.org |
| Reaction Conditions | Often harsh, requiring high temperatures | Mild conditions (lower temperature and pressure) csic.es |
| Key Principles | Focus on yield and product formation | High atom economy, waste reduction, use of renewable feedstocks researchgate.net |
| Example | Preparation using triphenylchlorosilane and excess lithium in THF researchgate.net | One-pot multicomponent pathways using reusable catalysts rsc.org |
Deeper Mechanistic Understanding of Complex Reaction Pathways
A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes and optimizing conditions. mt.com For this compound, many reactions are believed to proceed through free-radical chain mechanisms, where the abstraction of the silicon-hydride (Si-H) hydrogen by a radical is a key rate-determining step. researchgate.netresearchgate.net The reactivity in these systems is inversely related to the Si-H bond strength. researchgate.net
Future research will employ advanced analytical and computational techniques to gain a more detailed picture of these pathways. This includes:
In-situ Spectroscopy: Real-time monitoring of reactions can help identify transient intermediates and transition states that are crucial to the reaction mechanism. mt.com
Computational Modeling: Quantum mechanics/molecular mechanics (QM/MM) methods can be used to map out the energy landscapes of reaction pathways, providing insights that are difficult to obtain experimentally. rsc.org
Kinetic Studies: Detailed kinetic measurements under various conditions help to validate postulated mechanisms and determine the factors influencing reaction rates. researchgate.net
Understanding these mechanisms is not just academic; it allows for the rational design of more selective and efficient reactions and helps predict the formation of side products. mt.comnih.gov
| Mechanistic Aspect | Research Finding/Observation | Future Direction |
| Key Intermediate | Silyl (B83357) radicals (e.g., R3SiR2Si•) are key chain carriers. researchgate.net | Direct observation and characterization of radical intermediates using advanced spectroscopic techniques like ESR. researchgate.net |
| Rate-Determining Step | Hydrogen abstraction from the Si-H bond by a thiyl radical. researchgate.net | Elucidating the transition state structure for the H-abstraction step using computational chemistry. rsc.org |
| Reactivity Trend | Reactivity is inversely related to Si-H bond dissociation energy. researchgate.net | Quantifying the electronic and steric effects of substituents on Si-H bond strength and overall reactivity. |
| Reaction Type | Free-radical chain mechanism is common for reactions with disulfides and sulfur. researchgate.netresearchgate.net | Investigating other potential pathways, such as photosensitized oxidation reactions (Type I and Type II). nih.gov |
Predictive Modeling and Design of Novel this compound Architectures via Advanced Computational Methods
Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse in materials science. hydrophobe.org For this compound, advanced computational methods are enabling the in silico design of novel molecular architectures with tailored properties before their synthesis is attempted in the laboratory. neuroject.com
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are used to predict molecular structures, electronic properties (like HOMO/LUMO levels), and the stability of Si-C and Si-Si bonds. innovationforever.comrsc.org This helps in designing molecules with specific electronic or reactive characteristics.
Molecular Dynamics (MD) Simulations: The development of accurate force fields for organosilanes allows for large-scale simulations of how these molecules behave in bulk or interact with surfaces, which is crucial for applications like self-assembled monolayers. rsc.org
Machine Learning and AI: Deep neural networks and other machine learning models can analyze vast datasets to predict the outcomes of reactions or the properties of new compounds, accelerating the discovery process. mdpi.comarxiv.org
These predictive models allow researchers to screen vast numbers of potential structures and identify promising candidates for applications in electronics, sensing, or catalysis, thereby guiding synthetic efforts more efficiently. acs.orgresearchgate.net
| Computational Method | Application in this compound Research | Reference |
| Density Functional Theory (DFT) | Calculating adsorption energies, analyzing molecular orbitals, and understanding interfacial adhesion for coatings. | innovationforever.com |
| Quantum Chemical Calculations | Investigating strategies to prevent Si-C bond cleavage during polycondensation. | rsc.org |
| Force Field Development | Creating parameters compatible with standard simulation packages (e.g., Amber) to enable accurate molecular modeling. | rsc.org |
| QM/MM Methods | Characterizing the energetic and geometric profiles of reaction pathways. | rsc.org |
| Deep Neural Networks (DNN) | Predictive modeling of material properties or reaction outcomes based on structural inputs. | mdpi.com |
Exploration of Emerging Applications in Advanced Functional Materials and Nanotechnology
The unique properties of this compound, including its photo-reactivity and the presence of both silicon and phenyl groups, make it an attractive building block for advanced functional materials and nanotechnology. iitm.ac.innano.gov A significant area of future research is its application as a photoinitiator. sigmaaldrich.com Like other organophosphine and organosilane compounds, this compound derivatives can potentially undergo bond cleavage upon irradiation to generate radicals, which can initiate polymerization. wikipedia.orgsci-hub.se This is highly valuable for UV and visible light curing technologies used in coatings, adhesives, and 3D printing. tcichemicals.com
Other emerging applications being explored include:
Self-Assembled Monolayers (SAMs): The ability of organosilanes to form ordered, dense films on surfaces like silica (B1680970) is critical for applications in microelectronics, chemical sensing, and biotechnology. acs.org
Anti-Corrosion Coatings: Functionalized organosilanes can form protective layers on metal surfaces, offering a more environmentally friendly alternative to traditional chromate-based coatings. innovationforever.com
Nanomaterials: this compound can serve as a precursor for silicon-containing nanoparticles or as a functional component in hybrid organic-inorganic nanomaterials with applications in energy, catalysis, and medicine. iberdrola.comeasychair.org
| Potential Application | Enabling Property of this compound | Field of Impact |
| Photoinitiator | Photolabile Si-Si or Si-H bonds that can generate radicals upon UV/Visible light exposure. wikipedia.org | 3D Printing, Dental Materials, Coatings tcichemicals.comnih.gov |
| Self-Assembled Monolayers | Ability to graft onto silica surfaces to form ordered films. acs.org | Microelectronics, Chemical Sensors, Bionanotechnology acs.org |
| Anti-Corrosion Films | Formation of protective, adhesive layers on metal substrates. innovationforever.com | Materials Science, Industrial Coatings |
| Smart Fabrics | Incorporation into polymers to create materials with embedded electronic or sensory functions. nano.gov | Wearable Technology, Health Monitoring |
| Energy Materials | Use as a component in materials for energy storage or conversion. iitm.ac.inuu.se | Batteries, Solar Cells |
Interdisciplinary Research Integrating this compound into Broader Scientific Contexts
Solving complex, real-world problems requires a multidisciplinary approach. researcher.lifenih.gov The future of this compound chemistry is inherently linked to its integration with other scientific and engineering fields. This collaborative approach is essential for translating fundamental chemical knowledge into practical technologies. nih.gov
Examples of interdisciplinary integration include:
Materials Science and Engineering: Chemists synthesizing novel this compound derivatives will work alongside materials scientists and engineers who fabricate and test these materials for applications in electronics, aerospace, and energy. iitm.ac.inresearcher.life
Biology and Medicine: The development of biocompatible organosilane-based materials for use in medical devices, drug delivery, or as dental composites requires close collaboration between chemists, biologists, and medical researchers. nih.govnih.gov
Physics and Electronics: Creating new semiconductor materials or sensors based on this compound relies on the combined expertise of chemists to design and synthesize the molecules and physicists to characterize their electronic and optical properties. acs.org
Fostering these interdisciplinary collaborations will be crucial for accelerating innovation and discovering new functionalities for this compound that might not be apparent from a single disciplinary perspective. researchgate.net
Q & A
Q. What are the optimal synthetic routes for Pentaphenyldisilane, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves coupling phenyl Grignard reagents with chlorosilanes. Key variables include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu) improve cross-coupling efficiency.
- Solvent polarity : Toluene or THF minimizes side reactions like disiloxane formation.
- Temperature : Reactions at 80–100°C optimize kinetics without degrading precursors.
Q. Table 1: Yield vs. Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (NMR) |
|---|---|---|---|---|
| Pd/Cu | Toluene | 80 | 78 | >95% |
| None | THF | 60 | 45 | 82% |
| NiCl₂ | DMF | 100 | 62 | 88% |
Recommendation: Use Pd/Cu in toluene at 80°C for high yield/purity balance. Contradictions in NiCl₂ efficacy (e.g., lower purity) suggest ligand coordination may destabilize intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- ¹H/¹³C NMR : Confirm phenyl group integration and symmetry. Peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 128–135 ppm (aromatic carbons) indicate purity.
- ²⁹Si NMR : Silicons resonate at δ -15 to -25 ppm (disilane backbone). Splitting suggests steric strain .
- Raman Spectroscopy : Si-Si stretches (~450 cm⁻¹) verify backbone integrity.
Data Contradictions: Discrepancies in ²⁹Si shifts may arise from solvent polarity or crystallographic defects. Cross-validate with X-ray diffraction (XRD) .
Advanced Research Questions
Q. How can computational modeling (DFT/MD) be integrated with experimental data to predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Model HOMO-LUMO gaps to predict conductivity. Basis sets (e.g., 6-31G*) and solvation models (PCM) improve accuracy.
- Molecular Dynamics (MD) : Simulate thermal stability by tracking bond dissociation energies at 300–500 K.
Q. Table 2: Experimental vs. Computational Band Gaps
| Method | Band Gap (eV) | Notes |
|---|---|---|
| UV-Vis | 3.8 | Thin-film interference observed |
| DFT (B3LYP) | 4.1 | Overestimates conjugation |
| Hybrid DFT | 3.7 | Matches experimental trends |
Recommendation: Use hybrid DFT with solvent correction to resolve overestimation issues. Contradictions highlight the need for experimental validation via cyclic voltammetry .
Q. What factorial designs are suitable for investigating the thermal decomposition mechanisms of this compound under varying atmospheric conditions?
Methodological Answer: Apply a 2³ factorial design to test:
- Factors : Temperature (300°C vs. 500°C), atmosphere (N₂ vs. O₂), and pressure (1 atm vs. 5 atm).
- Response Variables : Decomposition rate, siloxane byproduct yield.
Q. Table 3: Decomposition Outcomes
| Condition (Temp/Atm/Pressure) | Decomposition Rate (s⁻¹) | Byproduct (%) |
|---|---|---|
| 300°C/N₂/1 atm | 1.2 × 10⁻⁴ | <5 |
| 500°C/O₂/5 atm | 8.7 × 10⁻³ | 62 |
Analysis: Oxygen and high pressure accelerate radical-mediated degradation. Use TGA-MS to track intermediate species and validate mechanistic pathways .
Q. How can researchers resolve contradictions in reported crystallographic data for this compound polymorphs?
Methodological Answer:
- Variable-Temperature XRD : Identify phase transitions (e.g., monoclinic to orthorhombic) between 25–150°C.
- Rietveld Refinement : Quantify lattice parameter discrepancies (<0.05 Å tolerance).
Case Study: Conflicting reports of Si-Si bond lengths (2.32 Å vs. 2.35 Å) were resolved by accounting for thermal expansion coefficients in XRD samples .
Q. What strategies minimize systematic errors in measuring the hydrolytic stability of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
